molecular formula C19H19N3O B8644472 Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl-

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-phenyl-

Cat. No. B8644472
M. Wt: 305.4 g/mol
InChI Key: OQSCAYQKLPNPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05330986

Procedure details

Indole-7-carboxylic acid (3.20 g, 0.02 mole) was dissolved in 30 ml of dimethylformamide (DMF) and chilled with ice-water. N,N'-Carbonyldiimidazole (3.30 g, 0.02 mole) was then added and the reaction mixture was allowed to stir for 1 hour. At the end of this time N-phenylpiperazine (4.0 g, 0.025 mole) was added, the cold bath was removed., and the reaction mixture was allowed to come to room temperatureover 3 hours. The product was filtered off and recrystallized form toluene to give 3.30 g (54%) of 1-(1H-indol-7-ylcarbonyl)-4-phenylpiperazine, m.p.217°-219° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-Carbonyldiimidazole
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([OH:12])=O)[CH:3]=[CH:2]1.[C:13]1([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([N:22]2[CH2:23][CH2:24][N:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:20][CH2:21]2)=[O:12])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N,N'-Carbonyldiimidazole
Quantity
3.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold bath was removed
WAIT
Type
WAIT
Details
to come to room temperatureover 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
form toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)C(=O)N1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.